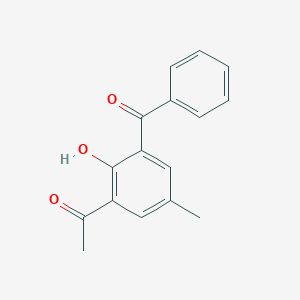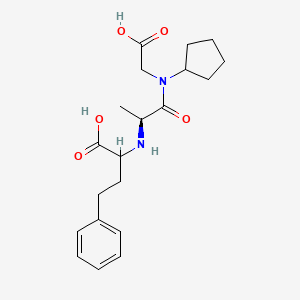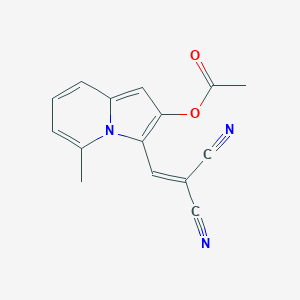
N-Tetradecylhexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tetradecylhexadecanamide is an organic compound that belongs to the class of amides. It is characterized by a long hydrocarbon chain, which makes it hydrophobic. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N-Tetradecylhexadecanamide can be synthesized through the reaction of tetradecylamine with hexadecanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the amide is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
N-Tetradecylhexadecanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of primary amines. Substitution reactions can yield a variety of products, including halogenated amides and substituted amides.
科学研究应用
N-Tetradecylhexadecanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: It is used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain amides in biological systems.
Industry: It is used as a lubricant and anti-corrosion agent in industrial applications.
作用机制
The mechanism by which N-Tetradecylhexadecanamide exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. It can also interact with enzymes involved in lipid metabolism, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
N-Tetradecylhexadecanamide can be compared with other long-chain amides such as N-hexadecylhexadecanamide and N-octadecylhexadecanamide. These compounds share similar chemical properties but differ in their chain length and specific applications. This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
List of Similar Compounds
- N-Hexadecylhexadecanamide
- N-Octadecylhexadecanamide
- N-Dodecylhexadecanamide
属性
CAS 编号 |
85279-84-1 |
|---|---|
分子式 |
C30H61NO |
分子量 |
451.8 g/mol |
IUPAC 名称 |
N-tetradecylhexadecanamide |
InChI |
InChI=1S/C30H61NO/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(32)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3,(H,31,32) |
InChI 键 |
SLNIHQQIJFQPLJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


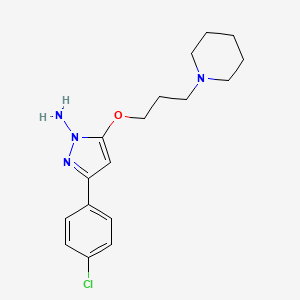
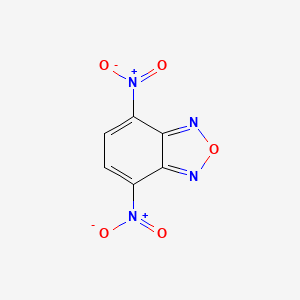
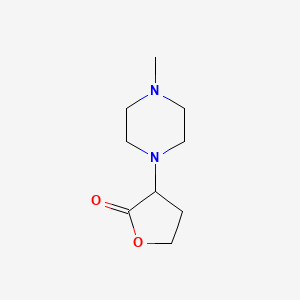
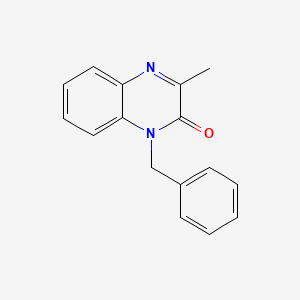
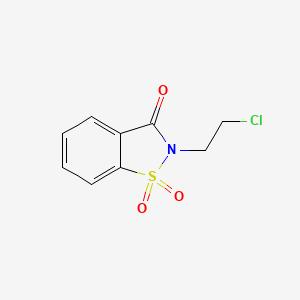
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)
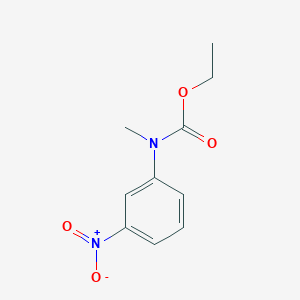
![N~1~,N~1~,N~4~,N~4~-Tetrakis[(1H-benzimidazol-2-yl)methyl]butane-1,4-diamine](/img/structure/B14421309.png)
![[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate](/img/structure/B14421312.png)
